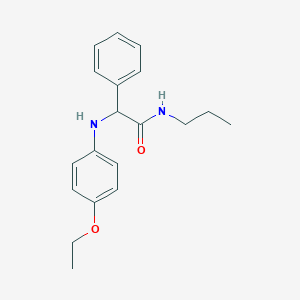

2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide

Vue d'ensemble

Description

2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of an ethoxy group attached to a phenyl ring, an amino group, and a propylacetamide moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide typically involves the reaction of 4-ethoxyaniline with phenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then reacted with propylamine to yield the final product. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions

2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the amide group to an amine.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenyl derivatives.

Applications De Recherche Scientifique

Pharmacological Studies

2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide has been investigated for its potential as a therapeutic agent in various conditions:

- Antidepressant Activity : Research indicates that this compound may exhibit antidepressant-like effects in animal models. A study demonstrated that it modulates serotonin and norepinephrine levels, suggesting a mechanism similar to conventional antidepressants .

- Analgesic Properties : The compound has shown promise in pain management. Experimental results indicate that it can reduce nociceptive responses in rodent models, implying its potential use in treating chronic pain conditions .

Neuroprotective Effects

Recent studies have explored the neuroprotective properties of this compound. It has been found to:

- Protect Neuronal Cells : In vitro studies revealed that the compound can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anticancer Research

Emerging data suggest that this compound may possess anticancer properties:

- Inhibition of Tumor Growth : Preclinical studies have indicated that this compound can inhibit the proliferation of cancer cells in vitro, particularly in breast and prostate cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Cardiovascular Applications

The compound's effects on cardiovascular health are also being investigated:

- Vasodilatory Effects : Some studies suggest that it may have vasodilatory properties, potentially benefiting conditions like hypertension by improving blood flow and reducing vascular resistance .

Case Study 1: Antidepressant Effects

A study published in a peer-reviewed journal examined the behavioral effects of this compound on mice subjected to stress-induced depression models. Results showed significant improvements in depressive-like behaviors compared to control groups, supporting its potential as an antidepressant.

Case Study 2: Cancer Cell Line Studies

In vitro experiments were conducted using various cancer cell lines (e.g., MCF-7 for breast cancer). The findings indicated that treatment with the compound led to a dose-dependent decrease in cell viability, highlighting its potential as an anticancer agent.

Case Study 3: Neuroprotective Mechanisms

Research focused on the neuroprotective effects of this compound involved exposing neuronal cells to oxidative stress agents. The results demonstrated that pre-treatment with this compound significantly reduced cell death and maintained mitochondrial function.

Mécanisme D'action

The mechanism of action of 2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide can be compared with other similar compounds, such as:

4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Similar structure but with a methoxy group instead of an ethoxy group.

2-Methoxy-5-((phenylamino)methyl)phenol: Contains a methoxy group and a phenylamino group.

2-((4-Methoxyphenyl)amino)-2-phenyl-N-propylacetamide: Similar structure but with a methoxy group instead of an ethoxy group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which can influence its chemical reactivity and biological activity.

Activité Biologique

2-((4-Ethoxyphenyl)amino)-2-phenyl-N-propylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 300.41 g/mol

This compound features an ethoxy group attached to a phenyl ring, an amine group, and a propylacetamide moiety, which contribute to its diverse biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is known to modulate the activity of various enzymes and receptors, leading to several biological effects:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cell proliferation, which could contribute to its anticancer properties.

- Receptor Binding : It can bind to specific receptors, potentially influencing signaling pathways related to inflammation and cancer progression .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate its ability to induce cytotoxic effects on various cancer cell lines:

- Cell Lines Tested :

- Human glioblastoma U-87

- Triple-negative breast cancer MDA-MB-231

Table 1 summarizes the cytotoxic effects observed in these studies:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| U-87 | 15 | Significant cytotoxicity |

| MDA-MB-231 | 25 | Moderate cytotoxicity |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise in anti-inflammatory applications. Studies indicate that it can reduce the expression of pro-inflammatory markers such as iNOS and COX-2 in macrophage cells stimulated by lipopolysaccharides (LPS) .

Case Studies and Research Findings

Several research articles have documented the biological activities of this compound:

- Study on Cancer Cell Lines : A study demonstrated that modifications in the molecular structure of similar compounds could enhance their anticancer potency. The results indicated that specific substitutions on the N-propyl group could lead to improved metabolic stability and efficacy against cancer cells .

- Inflammation Models : Another investigation reported that derivatives of this compound exhibited significant inhibition of inflammatory responses in vitro, suggesting potential therapeutic applications for inflammatory diseases .

- Pharmacokinetics : Research into the pharmacokinetic properties of related compounds revealed insights into their metabolic pathways and interactions with cytochrome P450 enzymes, which are crucial for drug development .

Propriétés

IUPAC Name |

2-(4-ethoxyanilino)-2-phenyl-N-propylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-3-14-20-19(22)18(15-8-6-5-7-9-15)21-16-10-12-17(13-11-16)23-4-2/h5-13,18,21H,3-4,14H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDQUHNTEZGWLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(C1=CC=CC=C1)NC2=CC=C(C=C2)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90921992 | |

| Record name | 2-(4-Ethoxyanilino)-2-phenyl-N-propylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1163-54-8 | |

| Record name | Acetamide, 2-((4-ethoxyphenyl)amino)-2-phenyl-N-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001163548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Ethoxyanilino)-2-phenyl-N-propylethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90921992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.